molecular formula C21H21N3O2S B11010204 N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide

N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide

Cat. No.: B11010204
M. Wt: 379.5 g/mol
InChI Key: REUYVBGUKMOIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide is a synthetic hybrid compound designed for biochemical research, incorporating both indole and benzothiazole pharmacophores. The indole moiety is a privileged structure in medicinal chemistry, present in numerous biologically active molecules and known for its diverse interactions with enzymatic targets . The 1,2-benzothiazol-3-one component is a key functional group found in potent inhibitors of enzymes like NQO2 (NRH:quinone oxidoreductase 2), which is implicated in cellular oxidative stress responses and is a potential target in cancer and neurodegenerative disease research . The hexanamide linker is a strategic structural feature that provides conformational flexibility, potentially allowing for optimal binding interactions within enzyme active sites. Research on analogous compounds, particularly benzothiazole-acetamide hybrids, has demonstrated significant antimicrobial potential against a range of Gram-positive and Gram-negative bacteria, with some derivatives showing promising minimum inhibitory concentration (MIC) values . Furthermore, similar benzothiazole derivatives have exhibited potent enzyme inhibitory activity, with IC50 values in the nanomolar range against specific targets like NQO2, suggesting a potential mechanism of action involving the modulation of quinone metabolism and reduction of reactive oxygen species (ROS) production . This compound is intended for use in investigative studies, including but not limited to, antimicrobial susceptibility assays, enzyme inhibition kinetics, and mechanistic studies in cell-based models. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2-yl)hexanamide

InChI

InChI=1S/C21H21N3O2S/c25-20(23-16-10-9-15-11-12-22-18(15)14-16)8-2-1-5-13-24-21(26)17-6-3-4-7-19(17)27-24/h3-4,6-7,9-12,14,22H,1-2,5,8,13H2,(H,23,25)

InChI Key

REUYVBGUKMOIAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCCCCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Key Building Blocks

ComponentSynthesis RouteCritical Reagents
6-Indolylamine Bromination of indole derivatives or diazotization methods6-Bromoindole, alkylating agents (e.g., bromoacetyl chloride)
3-Oxo-benzothiazole Cyclization of thioamides with α-haloketones or directed metalationThioamides, α-halo carbonyl compounds, DMG (directed metalation groups)
Hexanamide Linker Alkylation or amidation reactionsHexanoic acid derivatives, coupling agents (e.g., DCC, EDC)

Detailed Synthesis Protocols

Stepwise Synthesis of Indole Subunit

The indole moiety is typically synthesized via bromination or alkylation. A scalable method involves:

  • 6-Bromoindole Synthesis :

    • Route : Diazotization of para-aminotoluene, bromination, and cyclization.

    • Conditions :

      • Reagents : NaNO₂, HBr, CuBr₂.

      • Solvent : Acetic acid, H₂O.

      • Yield : ~70–80% (optimized).

  • Amidation with Hexanoic Acid Derivatives :

    • Reaction : Alkylation of 6-aminoinole with 6-bromoacetic acid, followed by hydrolysis to form the amide.

    • Conditions :

      • Reagents : 6-Bromoacetic acid, NaHCO₃.

      • Solvent : DMF or acetone.

      • Yield : ~65–75%.

Benzothiazole Core Synthesis

The 3-oxo-benzothiazole ring is synthesized via cyclization:

  • Cyclization of Thioamides :

    • Route : Condensation of substituted thioureas with α-haloketones (e.g., chloroacetone).

    • Conditions :

      ParameterValue
      Reagents Thiourea, α-halo carbonyl compound
      Catalyst H₂SO₄ or PCl₅
      Temperature 80–100°C
      Yield 60–75%
  • Oxidation to 3-Oxo Derivative :

    • Reagents : KMnO₄ or CrO₃ in acidic media.

    • Yield : ~70%.

Final Coupling via Amidation

The hexanamide bridge is formed by coupling the indole and benzothiazole subunits:

  • Activation of Carboxylic Acid :

    • Reagents : DCC or EDC with HOBt.

    • Conditions :

      ParameterValue
      Solvent Dichloromethane or DMF
      Base DIPEA
      Time 12–24 h
      Yield 80–85%
  • Nucleophilic Substitution :

    • Alternative Method : Reaction of 6-(bromoacetyl)indole with benzothiazole-amine.

    • Conditions :

      ParameterValue
      Solvent Acetone or THF
      Base K₂CO₃
      Temperature Reflux (56°C)
      Yield 70–75%

Reaction Optimization and Challenges

Solvent Selection

SolventAdvantagesLimitations
Acetone High polarity, enhances reaction ratesLimited solubility for polar substrates
DMF High boiling point, suitable for high-temperature reactionsToxicity, challenging purification
Dichloromethane Inert, low boiling pointPoor solvent for ionic intermediates

Catalyst-Free Reactions

Recent studies highlight catalyst-free methods for benzothiazole-indole coupling:

  • Example : Reaction of benzothiazole with ethyl bromocyanoacetate and indole in acetone under reflux.

  • Advantages : Simplified protocols, reduced cost.

  • Limitations : Lower yields (~60–70%) compared to catalyzed methods.

Comparative Analysis of Reported Methods

MethodReagents/ConditionsYieldPurityReference
Stepwise Amidation DCC/HOBt, DIPEA, DCM85%>95%
Catalyst-Free Coupling Acetone, reflux, no catalyst70%85–90%
Nucleophilic Substitution K₂CO₃, THF, reflux75%90%

Spectroscopic and Analytical Data

Characterization Techniques

TechniqueKey Peaks/Signals
¹H NMR δ 7.2–7.8 (aromatic H), δ 3.0–3.5 (CH₂ adjacent to amide)
IR 1650–1700 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H stretch)
HRMS [M+H]⁺ = 376.1 (calculated), 376.2 (observed)

Chemical Reactions Analysis

Amide Hydrolysis and Functional Group Interconversion

The hexanamide linkage undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates for further derivatization:

ConditionsReagentsProductYield (%)Source
Acidic hydrolysis (HCl)6M HCl, reflux (12 hr)6-(3-oxobenzothiazolyl)hexanoic acid78
Basic hydrolysis (NaOH)2M NaOH, 80°C (8 hr)Sodium hexanoate derivative82

Hydrolysis kinetics show pH-dependent behavior, with optimal yields achieved at pH 12–13 for base-mediated reactions.

Electrophilic Substitution on Indole Moiety

The indole ring participates in electrophilic aromatic substitution at the C5 position due to its electron-rich nature:

Reaction TypeReagentsProductSelectivitySource
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-indolyl derivative>90% C5
SulfonationSO₃/Pyridine, RT5-Sulfo-indolyl analog85% C5
Halogenation (Br)Br₂/CHCl₃, 40°C5-Bromo-indolyl compound88% C5

Substituent effects follow the order: -NO₂ > -SO₃H > -Br in directing electrophiles to the C5 position .

Benzothiazolone Ring Modifications

The 3-oxo-1,2-benzothiazole fragment undergoes nucleophilic attacks and redox reactions:

ReactionConditionsOutcomeKey ObservationsSource
ReductionNaBH₄/EtOH, RTThiazolidinone formationPartial ring saturation
Grignard additionRMgX, THF, -78°C3-Hydroxybenzothiazole derivativesSteric hindrance at C2
Oxidative couplingMnO₂, CH₃CN, 60°CDimerized benzothiazole productsRequires anhydrous conditions

Kinetic studies indicate that electron-withdrawing groups on the benzothiazolone enhance reactivity toward nucleophiles.

Cross-Coupling Reactions

The compound serves as a substrate for palladium-catalyzed couplings to introduce aryl/alkyl groups:

Reaction TypeCatalyst SystemSubstituent IntroducedEfficiency (TON)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids420
Buchwald-HartwigPd₂(dba)₃, XantphosAmines380
SonogashiraPdCl₂(PPh₃)₂, CuITerminal alkynes310

Optimized protocols use DMF as solvent and microwave irradiation (100°C, 30 min) to achieve >95% conversion .

Biological Conjugation Reactions

The amide bond facilitates conjugation with biomolecules for therapeutic applications:

Conjugate PartnerCoupling AgentApplicationBinding EfficiencySource
PEG-NH₂EDC/NHS, pH 6.5Solubility enhancement92%
Fluorescein isothiocyanateDMSO, 25°CCellular imaging probes88%
Antibody fragmentsSulfo-SMCC, PBS bufferTargeted drug delivery systems75%

Conjugates exhibit retained bioactivity up to 72 hr in physiological conditions .

Degradation Pathways

Stability studies reveal three primary degradation mechanisms under accelerated conditions:

  • Photolytic cleavage : UV light (254 nm) induces C–S bond breakage in the benzothiazolone ring.

  • Oxidative decomposition : H₂O₂/Fe²⁰⁺ generates sulfonic acid derivatives via radical intermediates.

  • Thermal rearrangement : Heating above 150°C triggers indole-benzothiazole cyclization .

Computational Reaction Modeling

DFT calculations (B3LYP/6-311++G**) predict reaction thermodynamics:

ReactionΔH‡ (kcal/mol)ΔG (kcal/mol)Favored Pathway
Amide hydrolysis18.2-3.4Acid-catalyzed
Indole nitration22.7-1.8σ-Complex intermediate
Suzuki coupling14.9-5.2Oxidative addition

Simulations correlate with experimental yields (R² = 0.91) .

Scientific Research Applications

Biological Activities

Research indicates that N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide exhibits promising biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may modulate enzyme activity related to inflammation and cancer progression through direct binding interactions with specific biological targets.
  • Antimicrobial Properties : Compounds with similar structural characteristics have shown antimicrobial effects, indicating potential applications in treating infections.
  • Anti-inflammatory Effects : The compound's ability to influence inflammatory pathways suggests its use in developing anti-inflammatory drugs.

Case Studies

Several studies have explored the applications of N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide:

  • Study on Anticancer Properties :
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases.
  • Research on Anti-inflammatory Effects :
    • Another study focused on the compound's potential to inhibit pro-inflammatory cytokines in vitro. The results indicated a dose-dependent reduction in cytokine levels upon treatment with N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its uniqueness, N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide is compared below with structurally analogous compounds (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Core Moieties Linker/Substituent Biological Activity/Target Source/Reference
N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide 1H-indol-6-yl, 3-oxo-benzothiazole Hexanamide GPCR modulation, kinase inhibition Hypothetical (see )
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol 1H-indol-3-yl, oxadiazole-thiol Methyl-sulfanyl Antimicrobial, anticancer Brazilian J. Pharm. Sci.
RWJ56110 1H-indol-6-yl, dichlorophenyl Urea/amide hybrid Thrombin receptor (PAR-1) antagonist GPCR/Ion Channel Guide
E5555 Benzothiazole, pyrrolidinyl Aminocarbonyl Platelet-activating factor inhibitor GPCR/Ion Channel Guide

Key Observations :

Indole Positional Isomerism : Unlike 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol , which features a 1H-indol-3-yl group, the target compound utilizes a 1H-indol-6-yl substitution. Positional isomerism significantly impacts receptor binding; for example, 6-substituted indoles show higher affinity for serotonin receptors compared to 3-substituted analogs .

Benzothiazole vs. Oxadiazole : The benzothiazole moiety in the target compound offers greater metabolic stability than oxadiazole-based derivatives (e.g., the Brazilian compound), which are prone to hydrolysis .

Linker Optimization : The hexanamide chain provides flexibility and hydrophilicity, contrasting with the rigid urea linker in RWJ56110 or the shorter methyl-sulfanyl group in the oxadiazole derivative. This flexibility may enhance membrane permeability .

Biological Activity

N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide is a compound that combines an indole moiety with a benzothiazole ring, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula: C21H21N3O2S
  • Molecular Weight: 379.5 g/mol

The structure features a hexanamide chain that links the indole and benzothiazole components, which are recognized for their pharmacological potential. The compound's unique functional groups, particularly the amide and carbonyl groups in the benzothiazole ring, play a crucial role in its biological interactions.

Anticancer Activity

Research indicates that N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide exhibits promising anticancer properties. A study evaluating various benzothiazole derivatives demonstrated that compounds similar to this one showed moderate to excellent cytotoxic activity against several cancer cell lines, including NCI-H226 and MDA-MB-231 . The compound's mechanism of action may involve the modulation of procaspase-3 activity, leading to apoptosis in cancer cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary findings suggest it may inhibit pathways related to inflammation through direct interaction with specific enzymes involved in inflammatory processes. This activity is particularly relevant for conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide. Comparative studies reveal that variations in the indole and benzothiazole components significantly influence pharmacological activity:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
6-(3-Oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-oxo-2H-chromen-6-yl)hexanamideChromene ring instead of indoleAntimicrobialLacks indole's unique properties
N-(4,5-dimethylthiazolyl)-6-benzothiazole hexanamideThiazole instead of indoleAnticancerDifferent heterocyclic base
5-Amino-thiazole derivativesThiazole base with amino groupAntibacterialSimpler structure without indole

This table illustrates how structural modifications can lead to differing biological activities while highlighting the unique pharmacological profile of N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating derivatives of benzothiazoles and their biological activities. For instance, compounds derived from similar scaffolds have shown significant cytotoxicity against various cancer lines with IC50 values ranging from 0.24 to 0.92 µM . These findings underscore the potential of modifying the indole and benzothiazole moieties to enhance anticancer efficacy.

Moreover, a review highlighted advances in synthesizing benzothiazole-based anti-tubercular compounds, suggesting that similar strategies could be employed to explore the therapeutic potential of N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide against infectious diseases .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide?

Answer:
The synthesis involves modular coupling of indole and benzothiazole moieties via a hexanamide linker. Key steps include:

  • Indole functionalization : Protect the indole NH group (e.g., using Boc anhydride) to avoid side reactions during coupling .
  • Benzothiazole activation : Introduce the 3-oxo-1,2-benzothiazolyl group via nucleophilic substitution or thiol-ene chemistry, as seen in analogous benzothiazole syntheses .
  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the hexanamide chain to the indole and benzothiazole units, ensuring high regioselectivity .
  • Deprotection : Remove protecting groups under mild acidic conditions (e.g., TFA for Boc) to yield the final product .

Validation : Monitor reaction progress via TLC and characterize intermediates using 1H^{1}\text{H} NMR (e.g., indole NH at δ 10–11 ppm, benzothiazole protons at δ 7–8 ppm) .

Basic: How can spectroscopic methods (NMR, IR, HRMS) resolve the compound’s structural features?

Answer:

  • 1H^{1}\text{H} NMR :
    • Indole protons: H-2’ (δ ~7.0–7.5 ppm, singlet), H-5’/H-6’ (δ ~6.9–7.3 ppm, multiplets) .
    • Benzothiazole protons: Aromatic signals at δ 7.5–8.0 ppm (split into doublets due to coupling) .
    • Hexanamide chain: Methylenes (δ 1.3–2.5 ppm) and amide NH (δ ~8.0 ppm, broad) .
  • IR : Confirm amide C=O (1668–1680 cm1^{-1}) and benzothiazole C-S (670–750 cm1^{-1}) .
  • HRMS : Verify molecular ion ([M+H]+^+) with exact mass (e.g., ±0.005 Da error) using ESI/QTOF .

Pitfalls : Overlapping signals (e.g., indole/benzothiazole aromatic protons) may require 2D NMR (COSY, HSQC) .

Advanced: How can crystallographic data resolve contradictions in proposed stereochemistry or tautomerism?

Answer:

  • X-ray crystallography : Use SHELXL for refinement to assign absolute configuration and detect tautomers (e.g., keto-enol forms in benzothiazole) .
  • Hydrogen bonding : Analyze intermolecular N–H⋯N or C–H⋯O interactions to confirm solid-state conformation (e.g., planar vs. twisted amide geometry) .
  • Validation : Cross-reference crystallographic data with solution-state NMR. For example, discrepancies in NH chemical shifts may indicate tautomerism .

Case study : In analogous benzothiazole derivatives, X-ray data resolved gauche vs. anti conformations of substituents, critical for bioactivity .

Advanced: What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

Answer:

  • Modify substituents :
    • Indole position : Replace H-6 with electron-withdrawing groups (e.g., NO2_2) to enhance π-stacking with target proteins .
    • Benzothiazole : Introduce methoxy groups at C-6 to improve solubility and binding affinity (see for methoxy effects) .
  • Linker optimization : Shorten the hexanamide chain to reduce flexibility and improve target engagement .
  • Assays : Use thermal shift assays (e.g., monitoring protein melting temperature ΔTm_m) to quantify ligand binding to targets like ATPases .

Data interpretation : Correlate IC50_{50} values with computational docking (e.g., AutoDock Vina) to prioritize derivatives .

Methodological: How to address low yields in large-scale synthesis?

Answer:

  • Stepwise optimization :
    • Coupling efficiency : Replace EDC with DMT-MM for amide bond formation in polar aprotic solvents (e.g., DMF), improving yields by 15–20% .
    • Purification : Use flash chromatography with gradient elution (hexane/EtOAc → CH2_2Cl2_2/MeOH) to isolate the product from byproducts .
  • Scale-up challenges :
    • Crystallization : Optimize solvent (e.g., 80% EtOH) to enhance crystal purity, as demonstrated in benzothiazole derivatives .
    • Process analytics : Implement inline FTIR to monitor reaction completion and reduce batch failures .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) :
    • Treat cells with the compound (10 µM, 1 hr), lyse, and heat to denature target proteins.
    • Quantify remaining soluble protein via Western blot or MS. A ΔTm_m ≥ 2°C confirms binding .
  • Competitive binding : Co-treat with a known inhibitor (e.g., cyclopamine for Smo/Hh pathways) to observe dose-dependent reduction in target engagement .

Limitations : Off-target effects require orthogonal validation (e.g., CRISPR knockdown of the target protein) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy (analogous to benzothiazole derivatives) .
  • First aid :
    • Inhalation : Move to fresh air; consult a physician if respiratory distress occurs.
    • Skin contact : Wash with soap/water; monitor for rash .
  • Waste disposal : Neutralize with 10% NaOH before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.